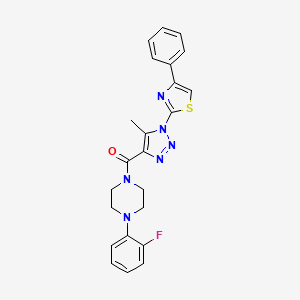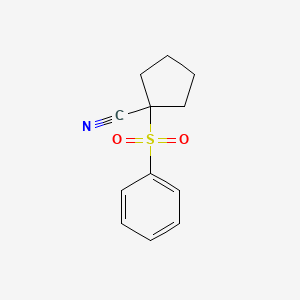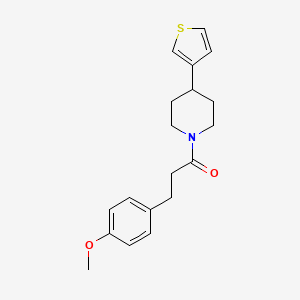
Isopentyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. The isopentyl group is a type of alkyl group with the formula C5H11 . The compound also contains a bromophenyl group, which consists of a phenyl group (a ring of six carbon atoms) with a bromine atom attached . Additionally, it has a hydroxymethyl group (–CH2OH), a dimethylamino group ((CH3)2N–), and a phosphinate group (–PO2R).Aplicaciones Científicas De Investigación
Biosynthetic Pathways and Metabolic Roles
Metabolic Role of IspH in Terpene Biosynthesis : This study delves into the nonmevalonate terpene biosynthetic pathway, highlighting the metabolic role of the IspH (LytB) protein in converting 1-deoxy-D-xylulose into isopentenyl diphosphate and dimethylallyl diphosphate, crucial precursors for terpene biosynthesis in bacteria and plants (Rohdich et al., 2002).
Synthesis and Chemical Properties
Synthesis of Phosphinic Acid Derivatives : Research on the synthesis of phosphinic acid derivatives, such as the study on cyclic trimers of phosphinic acids, explores the complex interactions and isomer effects in these compounds, which could be relevant to understanding the structural and chemical properties of the target compound (Mulloyarova et al., 2018).
Environmental and Biological Activity
Endocrine-Disrupting Potential of Nonylphenol Isomers : A study synthesizes various nonylphenol isomers for environmental and biological studies, emphasizing the importance of structural variations on biological activity. Such research underscores the ecological and health implications of phenylphosphinates and related compounds (Boehme et al., 2010).
Drug Synthesis and Pharmacological Applications
Aromatase Inhibitors and Tumor Inhibition : The synthesis and evaluation of 3-alkylated piperidine-diones as aromatase inhibitors for breast cancer treatment demonstrate the potential pharmacological applications of structurally complex phosphinates in drug development (Hartmann & Batzl, 1986).
Propiedades
IUPAC Name |
(4-bromophenyl)-[[4-(dimethylamino)phenyl]-(3-methylbutoxy)phosphoryl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrNO3P/c1-15(2)13-14-25-26(24,19-11-9-18(10-12-19)22(3)4)20(23)16-5-7-17(21)8-6-16/h5-12,15,20,23H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGZIEOKSYEZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

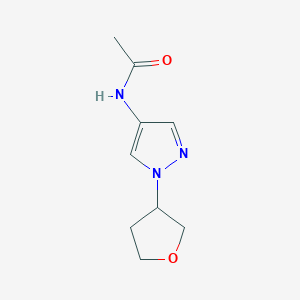
![(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(6-chloropyridin-3-yl)-3-hydroxyprop-2-enenitrile](/img/structure/B2991695.png)
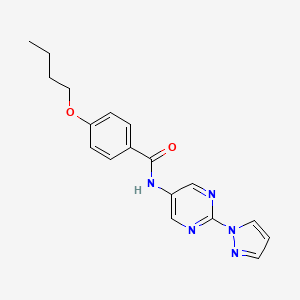
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2991698.png)
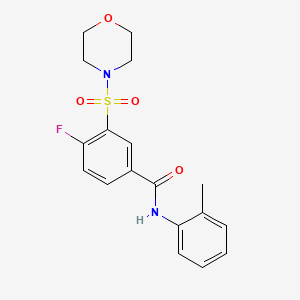
![3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid](/img/structure/B2991700.png)
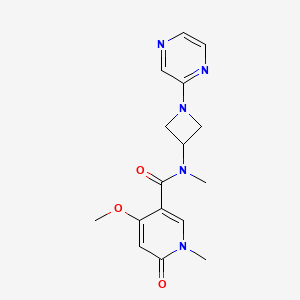

![7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2991705.png)
